Cas no 1804384-06-2 (5-Fluoro-2-iodopyridine-4-acetic acid)
5-Fluoro-2-iodopyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-2-iodopyridine-4-acetic acid
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- Inchi: 1S/C7H5FINO2/c8-5-3-10-6(9)1-4(5)2-7(11)12/h1,3H,2H2,(H,11,12)
- InChI Key: UVNUEILKPXKRDW-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C=N1)F)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 179
- XLogP3: 1.1
- Topological Polar Surface Area: 50.2
5-Fluoro-2-iodopyridine-4-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006320-250mg |
5-Fluoro-2-iodopyridine-4-acetic acid |
1804384-06-2 | 95% | 250mg |
$960.40 | 2022-04-02 | |
| Alichem | A029006320-500mg |
5-Fluoro-2-iodopyridine-4-acetic acid |
1804384-06-2 | 95% | 500mg |
$1,634.45 | 2022-04-02 | |
| Alichem | A029006320-1g |
5-Fluoro-2-iodopyridine-4-acetic acid |
1804384-06-2 | 95% | 1g |
$2,750.25 | 2022-04-02 |
5-Fluoro-2-iodopyridine-4-acetic acid Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 5-Fluoro-2-iodopyridine-4-acetic acid
5-Fluoro-2-iodopyridine-4-acetic acid (CAS No. 1804384-06-2): An Overview
5-Fluoro-2-iodopyridine-4-acetic acid (CAS No. 1804384-06-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, holds potential for a wide range of applications, particularly in the development of novel therapeutic agents.
The chemical structure of 5-Fluoro-2-iodopyridine-4-acetic acid is defined by its pyridine ring, which is substituted with a fluorine atom at the 5-position and an iodine atom at the 2-position. Additionally, an acetic acid group is attached to the 4-position of the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable starting material for various synthetic transformations.
In recent years, the interest in 5-Fluoro-2-iodopyridine-4-acetic acid has been driven by its potential as a building block for the synthesis of bioactive compounds. The presence of the iodine atom makes it an excellent substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are widely used in the synthesis of complex organic molecules. These reactions enable the introduction of diverse functional groups, thereby expanding the scope of potential applications.
One of the key areas where 5-Fluoro-2-iodopyridine-4-acetic acid has shown promise is in the development of anti-cancer drugs. Pyridine derivatives have been extensively studied for their anti-tumor properties, and the introduction of fluorine and iodine atoms can enhance these properties by modulating the compound's biological activity and pharmacokinetics. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of 5-Fluoro-2-iodopyridine-4-acetic acid exhibited potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy agents.
Beyond cancer research, 5-Fluoro-2-iodopyridine-4-acetic acid has also been explored for its potential in other therapeutic areas. For example, researchers have investigated its use in developing treatments for neurodegenerative diseases. The ability to fine-tune the chemical structure through functional group modifications allows for the optimization of pharmacological properties, such as blood-brain barrier permeability and target selectivity.
The synthetic accessibility of 5-Fluoro-2-iodopyridine-4-acetic acid further enhances its appeal as a research tool. Several efficient synthetic routes have been reported in the literature, enabling chemists to produce this compound on both small and large scales. One notable method involves a multi-step synthesis starting from commercially available pyridine derivatives, followed by selective functionalization to introduce the fluorine and iodine atoms. This approach not only ensures high yields but also allows for easy scalability, making it suitable for industrial applications.
In addition to its synthetic utility, 5-Fluoro-2-iodopyridine-4-acetic acid has been studied for its physicochemical properties. Its solubility in various solvents and stability under different conditions are important factors that influence its use in both laboratory and industrial settings. Researchers have found that it exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-phase reactions.
The environmental impact of chemical compounds is an increasingly important consideration in modern research. Studies on the environmental fate and toxicity of 5-Fluoro-2-iodopyridine-4-acetic acid are limited but ongoing. Preliminary data suggest that it has low toxicity to aquatic organisms and is biodegradable under certain conditions. However, further research is needed to fully understand its environmental behavior and ensure its safe use.
In conclusion, 5-Fluoro-2-iodopyridine-4-acetic acid (CAS No. 1804384-06-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and synthetic accessibility make it an attractive starting material for the development of novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in advancing drug discovery and development efforts.
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